molecular formula C17H13N5OS B409652 N'-(ACRIDIN-9-YL)-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE

N'-(ACRIDIN-9-YL)-4-METHYL-1,2,3-THIADIAZOLE-5-CARBOHYDRAZIDE

Cat. No.: B409652
M. Wt: 335.4g/mol
InChI Key: UVJHMRDZWVKJPW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Mechanism of Action

The mechanism of action of 4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide involves its interaction with specific molecular targets and pathways. For its antimicrobial activity, the compound likely disrupts bacterial cell wall synthesis or function, leading to cell death . In terms of anticancer activity, it may interfere with DNA replication or repair mechanisms, inducing apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Methyl-[1,2,3]thiadiazole-5-carboxylic acid N’-acridin-9-yl-hydrazide is unique due to its combined structural features, which contribute to its enhanced biological activity. The presence of both the thiadiazole and acridine moieties allows for a broader range of interactions with biological targets, making it a versatile compound in scientific research .

Properties

Molecular Formula

C17H13N5OS

Molecular Weight

335.4g/mol

IUPAC Name

N'-acridin-9-yl-4-methylthiadiazole-5-carbohydrazide

InChI

InChI=1S/C17H13N5OS/c1-10-16(24-22-19-10)17(23)21-20-15-11-6-2-4-8-13(11)18-14-9-5-3-7-12(14)15/h2-9H,1H3,(H,18,20)(H,21,23)

InChI Key

UVJHMRDZWVKJPW-UHFFFAOYSA-N

SMILES

CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Canonical SMILES

CC1=C(SN=N1)C(=O)NNC2=C3C=CC=CC3=NC4=CC=CC=C42

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.